molecular formula C20H13Cl2N3O4S2 B4777641 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B4777641
M. Wt: 494.4 g/mol
InChI Key: XOXZKZMPJRAJOT-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and dichlorophenyl and sulfamoyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then coupled with 2,5-dichloroaniline under specific reaction conditions to form the dichlorophenyl-furan intermediate. This intermediate is further reacted with 4-(1,3-thiazol-5-ylsulfamoyl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
  • 5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-4-ylsulfamoyl)phenyl]furan-2-carboxamide

Uniqueness

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl and thiazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O4S2/c21-12-1-6-16(22)15(9-12)17-7-8-18(29-17)20(26)24-13-2-4-14(5-3-13)31(27,28)25-19-10-23-11-30-19/h1-11,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXZKZMPJRAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Reactant of Route 2
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Reactant of Route 3
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide
Reactant of Route 6
5-(2,5-dichlorophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide

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